molecular formula C18H18N2O2 B7493235 N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

Cat. No. B7493235
M. Wt: 294.3 g/mol
InChI Key: MBZMILABYPITJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as EQCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EQCA is a quinoline derivative that exhibits a range of interesting properties, making it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is not fully understood. However, it is believed that N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide induces apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to exhibit antioxidant and anti-inflammatory effects. N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in scientific research is its potency and specificity against cancer cells. N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One area of research is the development of more efficient synthesis methods for N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. Another area of research is the optimization of N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide for use in cancer therapy, including the development of targeted delivery methods. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves the reaction of 3-ethylphenylamine with 2-hydroxy-1,4-naphthoquinone in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. This method of synthesis has been optimized to produce high yields of pure N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide.

Scientific Research Applications

N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-12-6-5-7-13(10-12)19-18(22)15-11-17(21)20-16-9-4-3-8-14(15)16/h3-10,15H,2,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZMILABYPITJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2CC(=O)NC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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